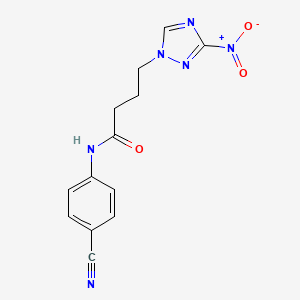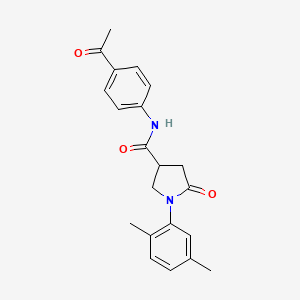
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has a molecular formula of C17H16FN3O3S.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and reduce inflammation in various tissues. Additionally, it has been found to have a favorable safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in lab experiments is its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is the lack of understanding of its mechanism of action and potential side effects, which require further investigation.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X. One of the areas of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X and its potential side effects. Moreover, clinical trials are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in humans, which may pave the way for its use as a therapeutic agent in various diseases.
Synthesemethoden
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline and 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties in preclinical studies. In particular, it has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-24(22,23)14-10-8-13(9-11-14)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCRAIRZXZDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)

![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)
![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)



![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)

![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)

![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)